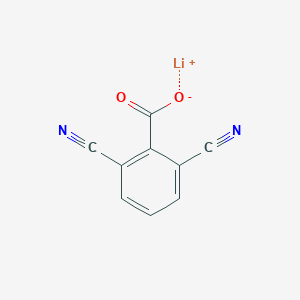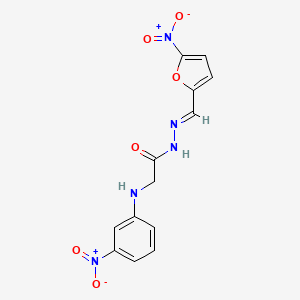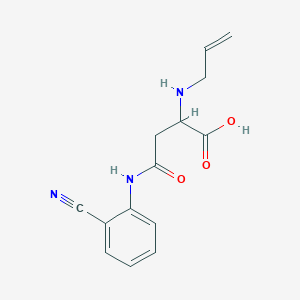
Lithium;2,6-dicyanobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium 2,6-dicyanobenzoate is a lithium salt with the molecular weight of 178.08 . It is stored at 4°C and comes in the form of a powder . The IUPAC name for this compound is lithium 2,6-dicyanobenzoate .
Chemical Reactions Analysis
While specific chemical reactions involving lithium 2,6-dicyanobenzoate are not available, lithium-ion batteries, which may use similar lithium salts, undergo complex chemical reactions. These reactions involve the movement of lithium ions from the anode to the cathode during discharge and in the opposite direction during charging .Wissenschaftliche Forschungsanwendungen
Dendrite-Free Solid-State Lithium Batteries
“Lithium;2,6-dicyanobenzoate” can be used in the development of dendrite-free solid-state lithium batteries . In this application, it’s used to improve the ionic conductivity of the composite electrolyte and construct a lithophilic layer on the surface of the lithium anode . This can effectively improve the conformity of the electrolyte and lithium metal .
2. Cathode Material for Rechargeable Lithium and Sodium Ion Batteries Another application of “Lithium;2,6-dicyanobenzoate” is as a cathode material for rechargeable lithium and sodium ion batteries . The compound can be anchored onto carbon nanotubes through a facile ‘grafting to’ method . This combination of excellent electron conductivity and large surface area of carbon nanotubes and stable and reversible redox reaction of “Lithium;2,6-dicyanobenzoate” enables high reversible capacities .
Lithium-Ion Rechargeable Batteries
“Lithium;2,6-dicyanobenzoate” can also be used in lithium-ion rechargeable batteries . These batteries have revolutionized consumer electronics in recent decades and are becoming increasingly prevalent in energy storage and power applications globally .
Safety and Hazards
Lithium-ion batteries, which may use lithium salts like lithium 2,6-dicyanobenzoate, have associated fire and explosion risks that need to be recognized and addressed in order to safely deploy this technology . Battery fires often present complex emergency response challenges, requiring extensive amounts of water applied over several hours to cool batteries, extinguish the fire, and prevent reignition .
Zukünftige Richtungen
The future of lithium-ion batteries, which may use lithium salts like lithium 2,6-dicyanobenzoate, is promising. The development of the next generation of batteries will play a vital role in future use of electrical energy . The deployment of rechargeable lithium batteries will reduce fossil fuel usage and hence reduce CO2 emissions .
Wirkmechanismus
Target of Action
The primary targets of Lithium;2,6-dicyanobenzoate are enzymes that have magnesium as a co-factor . These include glycogen synthase kinase-3 (GSK-3) and inositol monophosphatase (IMPA) . GSK-3 is involved in various cellular processes, including the regulation of glycogen metabolism, cell proliferation, and cell differentiation . IMPA, on the other hand, plays a crucial role in the phosphatidylinositol signaling pathway .
Mode of Action
Lithium;2,6-dicyanobenzoate interacts with its targets by inhibiting their activity. It competes with magnesium ions to bind to the catalytic site of GSK-3, which is necessary for enzyme activation, thus inhibiting GSK-3 activity . This inhibition of GSK-3 and IMPA by Lithium;2,6-dicyanobenzoate leads to various changes at the cellular level .
Biochemical Pathways
The inhibition of GSK-3 and IMPA by Lithium;2,6-dicyanobenzoate affects several biochemical pathways. For instance, it impacts the Wnt/β-catenin, CREB/brain-derived neurotrophic factor (BDNF), nuclear factor (erythroid-derived 2)-like 2 (Nrf2), and toll-like receptor 4 (TLR4)/nuclear factor-κB (NFκB) pathways . These pathways are involved in neurogenesis, cytoprotection, synaptic maintenance, antioxidant response, anti-inflammatory response, and protein homeostasis .
Pharmacokinetics
The pharmacokinetics of Lithium;2,6-dicyanobenzoate is characterized by linear kinetics within the dose regimen used in clinical practice . The narrow therapeutic window of Lithium;2,6-dicyanobenzoate necessitates careful therapeutic drug monitoring to determine blood concentrations .
Result of Action
The molecular and cellular effects of Lithium;2,6-dicyanobenzoate’s action include reducing amyloid deposition and tau phosphorylation, enhancing autophagy, neurogenesis, and synaptic plasticity, regulating cholinergic and glucose metabolism, inhibiting neuroinflammation, oxidative stress, and apoptosis, while preserving mitochondrial function . These effects contribute to its neuroprotective properties .
Action Environment
The action, efficacy, and stability of Lithium;2,6-dicyanobenzoate can be influenced by various environmental factors. For instance, the presence of other drugs can lead to drug-drug interactions that affect its pharmacokinetics . Additionally, pathophysiological modifications such as changes in renal function can also impact its pharmacokinetics and consequently its action .
Eigenschaften
IUPAC Name |
lithium;2,6-dicyanobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4N2O2.Li/c10-4-6-2-1-3-7(5-11)8(6)9(12)13;/h1-3H,(H,12,13);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZCXYZWEVIZXJG-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CC(=C(C(=C1)C#N)C(=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3LiN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium;2,6-dicyanobenzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl (1-(benzo[b]thiophen-3-yl)propan-2-yl)carbamate](/img/structure/B2583895.png)
![2-[5-[2-(2,5-dimethoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2583896.png)
![(2R,3S)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid](/img/structure/B2583897.png)
![Methyl 4-[[2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2583898.png)
![6-benzyl-2,5-dimethyl-3-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2583900.png)
![1-((1-Methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2583901.png)


![2-benzyl-7-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2583908.png)
![4-chloro-N-[2-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethylamino]phenyl]benzenesulfonamide](/img/structure/B2583912.png)
